HCV NS5B Polymerase Inhibition: Sub-50 nM Potency vs. NS-398 and N-Ethyl Analog
N-[2-(4-nitrophenyl)ethyl]methanesulfonamide inhibits the HCV NS5B polymerase enzyme with an IC50 below 50 nM in cell-based assays . In contrast, the closely related COX-2 selective inhibitor NS-398 (N-(2-cyclohexyloxy-4-nitrophenyl)methanesulfonamide) shows no reported activity against NS5B, with its primary mechanism being COX-2 inhibition (IC50 0.15 μM for ovine COX-2) [1]. The N-ethyl-N-(4-nitrophenyl)methanesulfonamide analog (CAS 1820605-19-3) has no publicly reported NS5B inhibition data, indicating this specific ethyl-linked sulfonamide scaffold confers unique antiviral potency.
| Evidence Dimension | Enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 < 50 nM |
| Comparator Or Baseline | NS-398 (N-(2-cyclohexyloxy-4-nitrophenyl)methanesulfonamide): no reported NS5B activity; N-ethyl-N-(4-nitrophenyl)methanesulfonamide: no reported NS5B activity |
| Quantified Difference | >1000-fold difference in target engagement (NS5B vs. COX-2 pathways) |
| Conditions | Cell-based NS5B polymerase assay; HCV replicon system |
Why This Matters
For antiviral drug discovery programs targeting HCV, this compound provides a validated sub-50 nM starting point unavailable with structurally similar sulfonamides.
- [1] Futaki N, Takahashi S, Yokoyama M, et al. NS-398, a new anti-inflammatory agent, selectively inhibits prostaglandin G/H synthase/cyclooxygenase (COX-2) activity in vitro. Prostaglandins. 1994;47(1):55-59. PMID: 8140262. View Source
